2-(Nitromethylene)oxazolidine
Description
Context within N-Heterocyclic Chemistry: Significance of Oxazolidine (B1195125) Derivatives
Nitrogen-containing heterocyclic compounds are fundamental building blocks in both biological processes and synthetic chemistry. scielo.br Within this vast family, oxazolidine derivatives, which are five-membered rings containing both nitrogen and oxygen atoms, hold a prominent position. wisdomlib.orgontosight.ai The oxazolidine scaffold is a key structural motif in a variety of pharmacologically active compounds and serves as a versatile intermediate in organic synthesis. wisdomlib.orgrsc.org
Oxazolidines are valued for their relative stability and the stereochemical control they can impart in asymmetric synthesis. mdpi.com They are often used as chiral auxiliaries, guiding the formation of specific stereoisomers in complex reactions. The presence of both a nitrogen and an oxygen atom in the ring provides multiple sites for functionalization, allowing for the creation of a diverse array of molecular structures. ontosight.airsc.org Their ability to participate in various chemical transformations makes them valuable precursors for the synthesis of more complex heterocyclic systems. ontosight.ai
Role of the Nitromethylene Moiety in Enhancing Reactivity and Synthetic Versatility
The synthetic utility of the oxazolidine ring is significantly enhanced by the introduction of a nitromethylene group (=CHNO₂) at the 2-position. This "push-pull" system, featuring an electron-donating nitrogen atom within the ring and a strongly electron-withdrawing nitro group on the exocyclic double bond, profoundly influences the molecule's reactivity. clockss.org
The primary role of the nitromethylene moiety is the activation of the molecule for various chemical transformations. The electron-withdrawing nature of the nitro group makes the exocyclic double bond and the adjacent carbon atom of the heterocyclic ring highly electrophilic. scielo.br This electronic feature renders 2-(nitromethylene)oxazolidine an excellent substrate for nucleophilic attack, particularly in Michael addition reactions.
This enhanced reactivity is exploited in the synthesis of more complex, fused heterocyclic systems. For instance, reactions with various nucleophiles can lead to the construction of functionalized thiazolo/oxazolo pyridine (B92270) derivatives. The nitromethylene group acts as a linchpin, enabling cascade reactions where multiple bonds are formed in a single synthetic operation, which is an efficient strategy in modern organic synthesis.
The synthesis of this compound itself often proceeds via a double vinylic substitution reaction. A common starting material is 1,1-bis(methylsulfanyl)-2-nitroethylene, where the methylsulfanyl groups act as leaving groups upon reaction with a bifunctional nucleophile like 2-aminoethanol. scielo.br The presence of the nitro group in the starting material facilitates this substitution, making the synthesis efficient. scielo.br
Overview of Academic Research Trajectories and Future Directions for this compound
Current academic research on this compound and related nitromethylene heterocycles is exploring several promising avenues. A significant area of investigation is their application in materials science, particularly as corrosion inhibitors for metals. researchgate.nettandfonline.comresearchgate.net Studies have shown that these compounds can effectively protect steel surfaces from corrosion in acidic environments. tandfonline.comresearchgate.net The heterocyclic structure, with its nitrogen and oxygen atoms, can adsorb onto the metal surface, forming a protective layer that inhibits corrosive processes. tandfonline.com
Furthermore, the unique reactivity of this compound makes it a valuable scaffold in the development of novel synthetic methodologies. researchgate.net Its ability to participate in multicomponent and domino reactions is being harnessed to create libraries of complex heterocyclic compounds with potential applications in various fields of chemical science. researchgate.net
Future research is likely to continue focusing on expanding the synthetic utility of this compound. This includes the development of new catalytic systems to control the stereoselectivity of its reactions and the exploration of its use as a building block for novel polymeric materials. While preliminary studies have suggested potential in medicinal chemistry, this remains an area for further fundamental investigation into its chemical properties and interactions. researchgate.net The ongoing exploration of nitromethylene heterocycles promises to yield new insights into their fundamental chemistry and unlock further applications. nih.gov
Data Tables
Synthesis and Physical Properties of this compound
| Parameter | Value | Reference |
| Starting Materials | 1,1-bis(methylsulfanyl)-2-nitroethylene, 2-aminoethanol | scielo.br |
| Solvent | Ethanol (B145695) | scielo.br |
| Reaction Conditions | Microwave irradiation, 110 °C | scielo.br |
| Yield | 95% | scielo.br |
| Melting Point | 134-136 °C (decomposition) | scielo.br |
NMR Spectroscopic Data for this compound
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |
| ¹H | DMSO-d₆ | 6.53 (s, 1H), 3.56-3.14 (m, 4H) | scielo.br |
| ¹³C | DMSO-d₆ | 156.75, 97.69, 59.92, 44.71 | scielo.br |
Structure
2D Structure
3D Structure
Properties
CAS No. |
67445-78-7 |
|---|---|
Molecular Formula |
C4H6N2O3 |
Molecular Weight |
130.10 g/mol |
IUPAC Name |
2-(nitromethylidene)-1,3-oxazolidine |
InChI |
InChI=1S/C4H6N2O3/c7-6(8)3-4-5-1-2-9-4/h3,5H,1-2H2 |
InChI Key |
PDKGXWZFFGNNBN-UHFFFAOYSA-N |
SMILES |
C1COC(=C[N+](=O)[O-])N1 |
Isomeric SMILES |
C1CO/C(=C\[N+](=O)[O-])/N1 |
Canonical SMILES |
C1COC(=C[N+](=O)[O-])N1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Nitromethylene Oxazolidine and Analogues
Annulation Reactions for Oxazolidine (B1195125) Ring Formation
Annulation, the formation of a ring structure onto a pre-existing molecule, is a cornerstone for synthesizing 2-(nitromethylene)oxazolidine.
A prominent and effective method for synthesizing this compound involves the cyclocondensation of 1,1-bismethylsulfanyl-2-nitroethylene with aminoalcohols. researchgate.netscielo.br This reaction is a type of double vinylic substitution. scielo.br The starting material, 1,1-bismethylsulfanyl-2-nitroethylene, is a versatile building block in organic synthesis, particularly for nitrogen-containing heterocycles. researchgate.netnih.gov
The general procedure involves reacting 1,1-bismethylsulfanyl-2-nitroethylene with an aminoalcohol, such as 2-aminoethanol, in a suitable solvent like ethanol (B145695). researchgate.netscielo.br This reaction can be carried out under conventional heating or, more efficiently, using microwave irradiation. researchgate.netresearchgate.net The use of microwave assistance significantly reduces reaction times and can improve yields. mdpi.comnih.gov For instance, the synthesis of this compound has been achieved by reacting 1,1-bismethylsulfanyl-2-nitroethylene with 2-aminoethanol in ethanol in a sealed glass tube under microwave irradiation at 110°C for 20 minutes. researchgate.net
The versatility of this method allows for the synthesis of a variety of analogues by using different aminoalcohols. This approach has been used to create a library of heterocyclic compounds, including oxazolidines, imidazolidines, benzoxazoles, and others, with yields ranging from 42% to 98%. researchgate.netresearchgate.net
Table 1: Synthesis of this compound and Analogues via Cyclocondensation
| Starting Aminoalcohol | Product | Yield | Reference |
|---|---|---|---|
| 2-Aminoethanol | This compound | Not specified | researchgate.net |
| Ethylenediamine (B42938) | 2-(Nitromethylene)imidazolidine (B87784) | 98% | researchgate.netscielo.br |
| 1,3-Diaminopropan-2-ol | 2-(Nitromethylene)hexahydropyrimidin-5-ol | Not specified | acs.org |
The reaction between 1,1-bismethylsulfanyl-2-nitroethylene and aminoalcohols proceeds through a proposed annulation pathway. The presence of the electron-withdrawing nitro group makes the nitroethylene (B32686) compound an electrophile, facilitating a double vinylic substitution of the methylsulfanyl groups. acs.org
The mechanism is thought to involve the following steps:
Nucleophilic Attack: The amino group of the aminoalcohol acts as a nucleophile and attacks one of the vinylic carbons of 1,1-bismethylsulfanyl-2-nitroethylene, leading to the substitution of one methylsulfanyl group.
Intramolecular Cyclization: The hydroxyl group of the aminoalcohol then attacks the other vinylic carbon in an intramolecular fashion, displacing the second methylsulfanyl group and forming the five-membered oxazolidine ring. acs.org
Theoretical studies using density functional theory (DFT) have been employed to investigate the reaction mechanism between 1,3-diaminopropan-2-ol and 1,1-bismethylsulfanyl-2-nitroethylene, predicting the formation of either a six-membered or a five-membered heterocycle. acs.org
Advanced Synthetic Techniques
To enhance the efficiency and scope of this compound synthesis, advanced techniques have been explored.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.comnih.gov In the context of this compound synthesis, microwave irradiation has been shown to be highly effective. researchgate.netresearchgate.net
A general microwave-assisted procedure involves placing 1,1-bismethylsulfanyl-2-nitroethylene and the corresponding aminoalcohol in ethanol within a sealed glass tube. researchgate.netscielo.br This mixture is then subjected to focused microwave irradiation at a specific temperature for a short duration. For example, the synthesis of this compound and 2-(nitromethylene)imidazolidine was achieved in 20 minutes at 110°C. researchgate.netresearchgate.net This method offers significant advantages over conventional heating, including shorter reaction times and often higher yields. mdpi.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Synthesis of Thiazolo[3,2-c]pyrimidines | Longer reaction times, lower yields | Shorter reaction times, higher yields | nih.gov |
| Synthesis of Oxazolidin-2-ones | Long reaction times | Remarkable reduction in reaction times, improved yields | nih.gov |
While direct transition-metal-catalyzed synthesis of this compound is not extensively documented, related oxazolidinone structures can be synthesized through transition-metal-catalyzed ring-opening and cyclization reactions. researchgate.netorganic-chemistry.orgrsc.org These methods often utilize substrates like vinyl aziridines or propargylamines. organic-chemistry.orgacs.org
For instance, a palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with carbon dioxide under ambient pressure yields 5-vinyloxazolidinones with high yield and stereoselectivity. organic-chemistry.org Rhodium-catalyzed C-H functionalization followed by intramolecular ring-opening/cyclization of vinylene carbonate with 2-pyrrolyl/indolylanilines also leads to the formation of oxazolidinones. rsc.org These approaches highlight the potential of transition metal catalysis in constructing the oxazolidinone core, which is structurally related to this compound.
Comparative Synthesis with Related Heterocyclic Systems
The synthesis of this compound can be compared with the synthesis of other five-membered heterocycles like imidazolidines and thiazolidines. The same precursor, 1,1-bismethylsulfanyl-2-nitroethylene, can be used to synthesize these related structures by simply varying the dinucleophile.
For example, reacting 1,1-bismethylsulfanyl-2-nitroethylene with ethylenediamine instead of 2-aminoethanol leads to the formation of 2-(nitromethylene)imidazolidine. researchgate.netscielo.br Similarly, the reaction with β-amino thiols can produce thiazolidines. nih.gov This modular approach allows for the generation of a diverse library of heterocyclic compounds from a common starting material.
A comparative study of this compound (OXA) and 2-(nitromethylene)imidazolidine (IMD) as corrosion inhibitors for steel in acidic solution has been conducted. tandfonline.com The synthesis of both compounds was achieved through the reaction of 1,1-bis(methylsulfanyl)-2-nitroethylene with the respective aminoalcohol or diamine. tandfonline.com
Formation of 2-(Nitromethylene)imidazolidine and 2-(Nitromethylene)hexahydropyrimidin-5-ol Analogues
The synthesis of heterocyclic compounds containing the nitromethylene group has been an area of significant research, leading to various methodologies for creating analogues such as 2-(nitromethylene)imidazolidine and 2-(nitromethylene)hexahydropyrimidin-5-ol. These syntheses often involve cyclocondensation reactions tailored to form the desired five- or six-membered ring systems.
Formation of 2-(Nitromethylene)imidazolidine Analogues
A prevalent method for synthesizing 2-(nitromethylene)imidazolidine is a one-pot reaction that begins with 1,1-dichloro-2-nitroethylene. google.com This process involves an initial low-temperature reaction with a base in an alcohol solvent to form an intermediate, which is then reacted with anhydrous ethylenediamine at an elevated temperature. google.com The choice of solvent and base, along with reaction temperatures and times, influences the final product's yield and purity. google.com For instance, using sodium hydroxide (B78521) in n-butanol can result in a yield of up to 85%. google.com
Detailed findings from various reaction conditions are presented below:
| Starting Material | Solvent | Base | Reaction Conditions | Purity | Yield | Reference |
| 1,1-dichloro-2-nitroethylene | Methanol | Sodium hydroxide | Reflux at 80°C for 6 hours | 96% | 80% | google.com |
| 1,1-dichloro-2-nitroethylene | Ethanol | Potassium hydroxide | Reflux at 100°C for 10 hours | 97% | 84% | google.com |
| 1,1-dichloro-2-nitroethylene | n-Butanol | Sodium hydroxide | Reflux at 100°C for 10 hours | 97% | 85% | google.com |
| 1,1-dichloro-2-nitroethylene | Methanol | Potassium hydroxide | Reflux at 130°C for 12 hours | 96% | 82% | google.com |
This table presents data from a one-pot synthesis method for 2-(nitromethylene)imidazolidine.
Further research has led to the synthesis of more complex analogues. For example, 4,5-dihydroxyl-2-(dinitromethylene)-imidazolidine (DDNI) was synthesized by reacting 1,1-diamino-2,2-dinitroethylene (B1673585) (FOX-7) with glyoxal (B1671930) in water at 70°C, achieving a 78% yield. akjournals.com This reaction highlights the use of nitro-enamines as precursors for creating functionalized imidazolidine (B613845) rings. akjournals.com The synthesis of 2-(dinitromethylene)-imidazolidine-4,5-dione has also been reported, which can be subsequently hydrolyzed to produce 1,1-diamino-2,2-dinitroethene. sci-hub.senih.gov
Additionally, substituted analogues have been developed. The hydroamination of α-(trifluoromethyl)styrenes with 2-(nitromethylene)imidazolidine in the presence of a base like DBN affords β-trifluoromethyl-β-arylethyl analogues in moderate to good yields. mdpi.com Stereospecific synthesis has also been employed to create 4,5-dimethylated analogues of nitromethylene imidazolidine, starting from protected diamines. nih.gov
Formation of 2-(Nitromethylene)hexahydropyrimidin-5-ol Analogues
The synthesis of the six-membered heterocycle, 2-(nitromethylene)hexahydropyrimidin-5-ol, has been explored both experimentally and theoretically. researchgate.netnih.gov This compound is formed through the reaction of 1,3-diaminopropan-2-ol with 1,1-bismethylsulfanyl-2-nitroethylene. researchgate.netnih.govresearchgate.net
Theoretical studies using density functional theory (DFT) have investigated the reaction mechanism, predicting the formation of two potential products: the six-membered 2-(nitromethylene)hexahydropyrimidin-5-ol and a five-membered (2-(nitromethylene)oxazolidin-5-yl)methanamine. researchgate.netnih.gov The calculations indicate that both reaction pathways are exothermic, but the formation of the six-membered hexahydropyrimidine (B1621009) ring is energetically more favorable. researchgate.netnih.gov The synthesized 2-(nitromethylene)hexahydropyrimidin-5-ol has been characterized using various spectroscopic techniques, with results showing good agreement with theoretical predictions. researchgate.netnih.gov
| Reactant 1 | Reactant 2 | Product | Ring Size | Reference |
| 1,3-Diaminopropan-2-ol | 1,1-Bismethylsulfanyl-2-nitroethylene | 2-(Nitromethylene)hexahydropyrimidin-5-ol | 6-membered | researchgate.netnih.govresearchgate.net |
This table summarizes the key components in the synthesis of 2-(nitromethylene)hexahydropyrimidin-5-ol.
Reactivity and Reaction Mechanisms of 2 Nitromethylene Oxazolidine
Electrophilic Nature of the 2-(Nitromethylene)oxazolidine System
The this compound system exhibits significant electrophilic character, a property primarily attributed to the influence of the electron-withdrawing nitro group (–NO₂). This group is conjugated with the exocyclic carbon-carbon double bond (C=C), which polarizes the molecule by drawing electron density away from the double bond. This polarization renders the carbon atom of the nitromethylene group (C=CHNO₂) susceptible to attack by nucleophiles.
Theoretical studies using Density Functional Theory (DFT) have quantified this electrophilicity. For instance, the global electrophilicity index (ω), a measure of an electrophile's ability to accept electrons, provides insight into its reactivity. A higher value of ω indicates greater electrophilicity. In a comparative study, (2-(nitromethylene)oxazolidin-5-yl)methanamine, a related derivative, was found to be more electrophilic than 2-(nitromethylene)hexahydropyrimidin-5-ol, with a calculated ω of 3.09 eV. acs.org This inherent electrophilicity is a key driver for the addition and substitution reactions the molecule undergoes. scielo.br The carbon atoms attached to the methylsulfanyl groups in the precursor, 1,1-bis(methylsulfanyl)-2-nitroethylene, are identified as electrophilic centers, facilitating the synthesis of the heterocycle itself. scielo.br
Nucleophilic Additions and Substitutions Involving the Nitromethylene Group
The electrophilic carbon of the nitromethylene moiety serves as a prime target for a wide array of nucleophiles, leading to various derivatization pathways through addition and substitution reactions.
The synthesis of this compound is a classic example of a double vinylic substitution reaction. acs.orgscielo.br This process typically starts from a polarized ketene (B1206846) dithioacetal, such as 1,1-bis(methylsulfanyl)-2-nitroethylene. acs.orgresearchgate.net In this precursor, the two methylsulfanyl (–SCH₃) groups act as leaving groups.
The reaction mechanism proceeds in a stepwise manner with a bifunctional nucleophile like 2-aminoethanol:
First Substitution: The amino group (–NH₂), being a strong nucleophile, attacks the electrophilic β-carbon of the nitro-activated double bond. This is followed by the elimination of one molecule of methanethiol (B179389) (CH₃SH), resulting in a mono-substituted intermediate. acs.org
Second Substitution and Cyclization: The hydroxyl group (–OH) of the same molecule then performs an intramolecular nucleophilic attack, displacing the second methylsulfanyl group. This second substitution results in the elimination of another molecule of methanethiol and the formation of the five-membered oxazolidine (B1195125) ring. acs.orgresearchgate.net
This one-step annulation method is highly efficient for constructing five- and six-membered heterocycles. acs.orgscielo.br
The versatility of the double vinylic substitution process is demonstrated by its application with a range of nucleophiles, yielding a diverse library of 2-nitromethylene heterocyclic derivatives. scielo.br By reacting 1,1-bis(methylsulfanyl)-2-nitroethylene with different aminoalcohols and diamines, various heterocyclic systems can be synthesized, often with high yields. scielo.brresearchgate.net
The following table summarizes the synthesis of several N-heterocycles using this methodology.
| Nucleophile | Resulting Heterocyclic Compound | Yield (%) | Reference |
|---|---|---|---|
| 2-Aminoethanol | This compound | 95 | scielo.brresearchgate.net |
| Ethylenediamine (B42938) | 2-(Nitromethylene)imidazolidine (B87784) | 98 | scielo.br |
| 3-Aminopropanol | 2-(Nitromethylene)-1,3-oxazinane | 64 | scielo.brresearchgate.net |
| 1,3-Diaminopropane | 2-(Nitromethylene)hexahydropyrimidine | 90 | scielo.br |
| 1,3-Diaminopropan-2-ol | 2-(Nitromethylene)hexahydropyrimidin-5-ol | Not specified | acs.orgresearchgate.net |
| 1,4-Diaminobutane | 2-(Nitromethylene)-1,3-diazepane | Not specified | scielo.br |
Cycloaddition Reactions
Cycloaddition reactions represent a powerful strategy for constructing cyclic compounds. libretexts.org In the context of oxazolidine chemistry, 1,3-dipolar cycloadditions are particularly significant for the synthesis of the heterocyclic core. nih.govwikipedia.org
The 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (a molecule with a three-atom, four-electron π-system, such as a nitrone or an azomethine ylide) and a dipolarophile (typically an alkene or alkyne) to form a five-membered ring. nih.govwikipedia.orgnih.gov This reaction is a primary method for the regio- and stereoselective synthesis of heterocycles like oxazolidines and isoxazolidines. wikipedia.orgrsc.org
While this compound itself can potentially act as a dipolarophile due to its activated double bond, the more common application of this reaction type is in the synthesis of the oxazolidine ring itself. For example, the reaction of azomethine ylides with carbonyl compounds (aldehydes or ketones) is a well-established route to oxazolidine derivatives. nih.govnih.gov Similarly, the cycloaddition of nitrones with alkenes yields isoxazolidines, which are structurally related to oxazolidines. rsc.orgmdpi.com These reactions are concerted, six-π-electron processes that are thermally allowed and often proceed with high stereospecificity. frontiersin.org
The outcome of 1,3-dipolar cycloaddition reactions is governed by principles of regioselectivity and stereoselectivity. wikipedia.org When reacting unsymmetrical dipoles and dipolarophiles, multiple isomers can be formed. The prediction and control of which isomer predominates are crucial for synthetic applications. mdpi.comnih.gov
Regioselectivity: The regiochemistry of the addition is often controlled by the electronic properties of the reactants, which can be explained by Frontier Molecular Orbital (FMO) theory. wikipedia.orgnih.gov The reaction is typically favored between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The relative energies of these orbitals and the magnitude of the atomic orbital coefficients at the reacting centers determine the preferred orientation of addition. nih.gov For instance, in reactions involving nitrones, analysis of the Parr functions at the reactive sites can help predict the regioselectivity. researchgate.net
Stereoselectivity: The stereochemical outcome of the reaction is influenced by steric interactions between the substituents on the dipole and the dipolarophile, as well as by the stereochemistry of the reactants themselves. mdpi.comnih.gov Reaction conditions such as temperature, solvent, and the use of catalysts can also play a critical role. mdpi.comfrontiersin.org For example, in the cycloaddition of nitrones to 2-(2-oxoindoline-3-ylidene)acetates, different diastereomers could be selectively obtained by changing the reaction temperature and solvent. mdpi.com The reversibility of some cycloaddition reactions allows for thermodynamic control over the product distribution, favoring the most stable stereoisomer. mdpi.com Computational methods, such as the activation-strain model, are also employed to understand the origins of stereoselectivity in these complex reactions. researchgate.netrsc.org
Cascade and Domino Reactions Utilizing this compound as a Building Block
Cascade and domino reactions represent an efficient and atom-economical approach in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation without the isolation of intermediates. This compound has emerged as a valuable building block in such transformations due to its inherent reactivity, participating in a variety of multi-component reactions to form structurally diverse heterocyclic systems.
The utility of this compound extends to the synthesis of fused heterocyclic compounds through multi-component reactions (MCRs). These reactions are highly valued as they reduce synthesis time, labor, and waste compared to traditional stepwise methods. rsc.org A notable application is the synthesis of functionalized oxazolo[3,2-a]pyridine (B1258410) derivatives. sci-hub.se
In a four-component reaction, this compound can be generated in situ from 2-aminoethan-1-ol and (2-nitroethene-1,1-diyl)bis(methylsulfane). sci-hub.se This reactive intermediate then participates in a cascade sequence with an aromatic aldehyde and 2-cyano-acetohydrazide to yield dihydro-7H-oxazolo[3,2-a]pyridine-6-carbohydrazides. sci-hub.se This reaction proceeds under eco-friendly conditions, often by heating in an ethanol (B145695) and water mixture with triethylamine (B128534). sci-hub.se Research has demonstrated the successful synthesis of various thiazolo/oxazolo pyridine (B92270) derivatives through the reaction of 2-(nitromethylene)thiazolidine/oxazolidine with cyanoacetohydrazide and aromatic aldehydes. rsc.orgresearchgate.net
The table below summarizes the reactants involved in a typical multi-component reaction for the synthesis of oxazolo[3,2-a]pyridine derivatives.
Table 1: Reactants in a Four-Component Synthesis of Dihydro-7H-oxazolo[3,2-a]pyridine-6-carbohydrazides
| Component | Chemical Name | Role |
|---|---|---|
| 1 | 2-Aminoethan-1-ol | Precursor for oxazolidine ring |
| 2 | (2-Nitroethene-1,1-diyl)bis(methylsulfane) | Precursor for nitromethylene group |
| 3 | Aromatic Aldehyde | Provides the aryl substituent |
| 4 | 2-Cyano-acetohydrazide | Forms the pyridine ring backbone |
Data derived from a proposed synthetic route. sci-hub.se
This strategy highlights the efficiency of using this compound as a pivotal intermediate in the construction of complex fused heterocyclic systems.
The formation of fused heterocycles from this compound proceeds through a well-defined sequence of reactions. The proposed mechanism for the synthesis of dihydro-7H-oxazolo[3,2-a]pyridine-6-carbohydrazides illustrates a clear sequential pathway. sci-hub.se
The reaction sequence is initiated by two concurrent processes:
The in situ formation of this compound (Intermediate 80 ) from the reaction of 2-aminoethan-1-ol with (2-nitroethene-1,1-diyl)bis(methylsulfane). sci-hub.se
The Knoevenagel condensation of an aromatic aldehyde with 2-cyano-acetohydrazide, which leads to the formation of an acrylohydrazide intermediate (81 ). sci-hub.se
Following the formation of these initial intermediates, the key steps of the cascade are:
Michael Addition: The nucleophilic this compound (80 ) undergoes a Michael addition to the electron-deficient double bond of the acrylohydrazide intermediate (81 ). This step forms a linear adduct intermediate (82 ). sci-hub.se
Tautomerization and Cyclization: The intermediate 82 then undergoes an imino-enamine tautomerization. This is followed by an intramolecular cyclization, where a nucleophilic amine group attacks the nitrile group, leading to the formation of the fused pyridine ring system (83 ). sci-hub.se
Final Tautomerization: A final tautomerization step yields the stable, final product, the dihydro-7H-oxazolo[3,2-a]pyridine-6-carbohydrazide. sci-hub.se
This sequential pathway, involving Michael addition, tautomerization, and cyclization, is a hallmark of the domino reactions utilizing this compound and its analogues. rsc.orgsci-hub.se The entire sequence occurs in one pot, demonstrating the efficiency and elegance of designing cascade reactions around this versatile building block.
Table 2: Proposed Intermediates in the Formation of Dihydro-7H-oxazolo[3,2-a]pyridine-6-carbohydrazides
| Intermediate No. | Description | Formation Step |
|---|---|---|
| 80 | This compound | Reaction of 2-aminoethan-1-ol and (2-nitroethene-1,1-diyl)bis(methylsulfane) |
| 81 | Acrylohydrazide | Condensation of aromatic aldehyde and 2-cyano-acetohydrazide |
| 82 | Linear Michael Adduct | Michael addition of 80 to 81 |
| 83 | Cyclized Intermediate | Imino-enamine tautomerization and intramolecular cyclization of 82 |
Data derived from the proposed reaction mechanism. sci-hub.se
Theoretical and Computational Chemistry Studies of 2 Nitromethylene Oxazolidine
Density Functional Theory (DFT) Investigations of Molecular Structure and Reactivity
Density Functional Theory (DFT) stands as a powerful computational tool for investigating the intricacies of chemical reactions. By calculating the electronic structure of molecules, DFT can predict reaction mechanisms, determine the stability of various chemical species, and map out the energetic landscape of a reaction pathway.
Prediction and Validation of Formation Mechanisms and Transition States
The formation of the oxazolidine (B1195125) ring is a critical process in the synthesis of numerous compounds. DFT calculations have been instrumental in modeling the mechanisms of these reactions. Typically, oxazolidines are formed from the reaction of a 1,2-amino alcohol with an aldehyde, which proceeds through an imine intermediate that subsequently cyclizes via nucleophilic attack by the hydroxyl group on the imine carbon researchgate.netnih.gov.
Computational studies focusing on related oxazolidinone systems explore the Gibbs-Free Energy profiles to identify intermediates and transition states. researchgate.net These models are crucial for understanding the step-by-step process of ring formation and closure. For instance, in the synthesis of related compounds, DFT has been used to map the energy paths, providing optimized geometries for the species involved in the mechanism. researchgate.net Such studies validate the proposed reaction mechanisms by identifying the key transition states that connect reactants, intermediates, and products. The investigation of fragmentation pathways for protonated 2-arene-2-oxazolines using DFT further showcases the utility of these methods in understanding the gas-phase reactivity and stability of the oxazolidine core. nih.gov
Determination of Energy Barriers and Energetic Favorability of Reaction Pathways
For example, in the reaction of an alkylidene oxazolidone with a thiol, the Gibbs-Free Energy profile reveals the energy barriers for both the association and dissociation reactions at their rate-determining steps. researchgate.net In a theoretical study involving a derivative, (2-(nitromethylene)oxazolidin-5-yl)methanamine, a significant energy difference of approximately 12.7 kcal/mol was noted when comparing its formation to that of a competing product, 2-(nitromethylene)hexahydropyrimidin-5-ol. acs.org This substantial energy difference suggests a strong thermodynamic preference, governed by a significant Boltzmann population, for the formation of the hexahydropyrimidin-5-ol (B1337849) over the oxazolidine derivative under the studied conditions. acs.org Such energetic calculations are vital for predicting reaction outcomes and optimizing synthetic strategies.
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to its physical and chemical properties. DFT and other computational methods provide a detailed picture of electron distribution, molecular geometry, and orbital interactions.
Optimized Geometries and Conformational Landscape
Theoretical calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For a derivative, (2-(nitromethylene)oxazolidin-5-yl)methanamine, DFT calculations at the B3LYP/VTZ level of theory have provided detailed geometric parameters. acs.org The structure is characterized as a closed-shell singlet state. acs.org
Key bond lengths for this derivative have been calculated, offering a precise structural description. acs.org For instance, the C4=C10 double bond distance is 1.359 Å, and the N–O bonds within the nitro group are approximately 1.234 Å. acs.org The five-membered ring exhibits C1–C2, C4–N5, and C1–N5 bond distances of ~1.530 Å, 1.372 Å, and 1.459 Å, respectively. acs.org These values help in understanding the strain and conformation of the oxazolidine ring. Theoretical studies on the parent 2-oxazolidinone (B127357) suggest it exists as a single conformer in the gas phase at laboratory temperatures. arxiv.org
| Bond | Bond Length (Å) |
|---|---|
| C4=C10 (exocyclic double bond) | 1.359 |
| N–O (nitro group) | ~1.234 |
| C1–C2 (ring) | ~1.530 |
| C4–N5 (ring) | 1.372 |
| C1–N5 (ring) | 1.459 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. ossila.comwikipedia.org The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. ossila.comwikipedia.org A smaller gap generally implies higher reactivity. wikipedia.org
For a series of related compounds studied using DFT (B3LYP/VTZ), the frontier orbital energy gaps were calculated. The derivative (2-(nitromethylene)oxazolidin-5-yl)methanamine was found to have a HOMO-LUMO gap of 5.06 eV. acs.org This value was the highest among the studied compounds, indicating that this specific derivative is slightly more stable and less reactive than the others in the series. acs.org The analysis of frontier orbitals helps to understand electron transfer processes in chemical reactions, as electrons often flow from the HOMO of one molecule to the LUMO of another. ossila.com
| Compound | HOMO-LUMO Gap (eV) |
|---|---|
| 1,1-bismethylsulfanyl-2-nitroethylene | 4.03 |
| 2-(nitromethylene)hexahydropyrimidin-5-ol | 4.97 |
| (2-(nitromethylene)oxazolidin-5-yl)methanamine | 5.06 |
Advanced Spectroscopic Characterization and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
NMR spectroscopy is a cornerstone technique for the characterization of organic molecules, offering deep insights into the atomic arrangement within a molecule. acs.org For compounds like 2-(Nitromethylene)oxazolidine, both one-dimensional and two-dimensional NMR experiments are employed to build a complete structural picture.
While specific spectral data for this compound is not detailed in the provided sources, analysis of the closely related compound, 2-(nitromethylene)hexahydropyrimidin-5-ol, illustrates the application of these techniques. acs.org DFT calculations are often used alongside experimental data to compute nuclear magnetic shielding tensors for hydrogen (¹H) and carbon (¹³C) nuclei, with results typically showing good agreement with experimental observations. acs.org
Table 1: Experimental NMR Data for the Related Compound 2-(nitromethylene)hexahydropyrimidin-5-ol in DMSO-d₆ acs.org
| Spectrum | Chemical Shift (δ) in ppm | Assignment |
|---|---|---|
| ¹H NMR | 8.90–8.74 (m, 2H) | N-H protons |
| 6.28 (s, 1H) | =C-H (vinylic proton) | |
| 5.31 (d, J=2.5 Hz, 1H) | O-H proton | |
| 4.06–3.98 (m, 1H) | C-H (carbinolic proton) | |
| 3.39–3.32 (m, 2H) | N-CH₂ protons | |
| 3.20–3.10 (m, 2H) | N-CH₂ protons | |
| ¹³C NMR | 154.23 | N-C=C (carbon adjacent to two nitrogens) |
| 98.47 | =C-NO₂ (nitromethylene carbon) | |
| 58.38 | C-OH (carbinolic carbon) | |
| 44.57 | N-CH₂ carbons |
Note: Data corresponds to a related structure and serves to illustrate the analytical method.
Two-dimensional (2D) NMR experiments are indispensable for mapping the connectivity between atoms, resolving overlapping signals, and determining stereochemistry.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms (³J-coupling). emerypharma.comresearchgate.net A COSY spectrum of this compound would show cross-peaks connecting the signals of protons within the same spin system, for instance, confirming the -CH₂-CH₂- connectivity within the oxazolidine (B1195125) ring. emerypharma.com
Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates the chemical shifts of protons directly to the carbons they are attached to (¹J-coupling). nih.govyoutube.com An HSQC spectrum is crucial for unambiguously assigning each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding, and often more easily assigned, proton signal. youtube.com For the nitromethylene group, HSQC would confirm the attachment of the vinylic proton to its corresponding carbon.
Table 2: Expected 2D NMR Correlations for this compound
| Technique | Expected Correlation | Information Gained |
|---|---|---|
| COSY | H4 ↔ H5 | Confirms the -CH₂-CH₂- fragment in the oxazolidine ring. |
| HSQC | H (vinylic) ↔ C (nitromethylene) | Assigns the vinylic carbon of the nitromethylene group. |
| HSQC | H4 ↔ C4 | Assigns the C4 carbon of the oxazolidine ring. |
| HSQC | H5 ↔ C5 | Assigns the C5 carbon of the oxazolidine ring. |
Infrared (IR) Spectroscopy in Identifying Key Functional Groups and Reaction Progress
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum provides clear signatures for the key structural motifs. The progress of its synthesis can be monitored by observing the disappearance of reactant bands and the appearance of product bands.
Key expected vibrational bands include:
N-O stretching from the nitro group (NO₂), which typically appears as two strong bands.
C=C stretching from the nitromethylene double bond.
C-O-C stretching characteristic of the ether linkage within the oxazolidine ring.
C-H stretching from the methylene (B1212753) groups in the ring.
Experimental data for the related compound 2-(nitromethylene)hexahydropyrimidin-5-ol confirms the presence of these types of functional groups. acs.org
Table 3: Experimental IR Data for the Related Compound 2-(nitromethylene)hexahydropyrimidin-5-ol acs.org
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3220, 3134 | N-H and O-H stretching |
| 1603 | C=C stretching |
| 1498, 1314 | NO₂ asymmetric and symmetric stretching |
| 1147, 1102 | C-O and C-N stretching |
Note: Data corresponds to a related structure and serves to illustrate the analytical method.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination of Products and Intermediates
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. nih.gov This precision allows for the determination of a molecule's elemental formula, which is a critical step in confirming its identity. acs.org Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.
For this compound (C₄H₆N₂O₃), HRMS would be used to verify its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. For example, in the analysis of 2-(nitromethylene)hexahydropyrimidin-5-ol, the experimentally found mass of the protonated molecule ([M+H]⁺) was 160.0776, which closely matched the calculated mass of 160.0723 for the formula C₅H₁₀N₃O₃, thereby confirming its composition. acs.org
Table 4: HRMS Data Comparison
| Compound | Formula | Ion | Calculated Mass | Found Mass |
|---|---|---|---|---|
| This compound | C₄H₆N₂O₃ | [M+H]⁺ | 131.0451 | N/A (Predicted) |
| 2-(nitromethylene)hexahydropyrimidin-5-ol acs.org | C₅H₉N₃O₃ | [M+H]⁺ | 160.0723 | 160.0776 |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination (if applicable for related compounds)
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. While obtaining suitable crystals of this compound may be challenging, analysis of crystalline derivatives or related oxazolidine compounds is common. dntb.gov.ua Studies on various oxazolidine derivatives have successfully employed X-ray diffraction to explore their molecular structures and non-covalent interactions in the solid state. dntb.gov.ua This technique would be invaluable for confirming the planarity of the nitromethylene group and the specific conformation (e.g., envelope or twisted) adopted by the five-membered oxazolidine ring.
Derivatization and Functionalization Strategies of 2 Nitromethylene Oxazolidine
Modifications on the Oxazolidine (B1195125) Ring System
The secondary amine within the oxazolidine ring of 2-(nitromethylene)oxazolidine is a key site for derivatization, primarily through N-alkylation and N-acylation reactions. These modifications introduce a wide range of functional groups, altering the steric and electronic properties of the molecule.
N-Alkylation: The nitrogen atom of the oxazolidine ring can be alkylated using various alkyl halides. This reaction is typically carried out in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity. The choice of base and solvent can influence the reaction's efficiency. While direct N-alkylation examples for this compound are not extensively documented in the reviewed literature, the principles of N-alkylation of related heterocyclic systems are well-established. For instance, the use of a strong base like sodium hydride (NaH) or a milder base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) is common for such transformations. A metallaphotoredox approach has also been reported for the N-alkylation of a broad range of N-nucleophiles with alkyl bromides, offering a modern alternative to traditional methods.
N-Acylation: N-acylation introduces an acyl group onto the nitrogen atom of the oxazolidine ring, typically by reacting it with an acyl chloride or an acid anhydride. This reaction is often facilitated by a base, such as triethylamine (B128534) (NEt3) or pyridine (B92270), to neutralize the hydrogen chloride byproduct. The use of a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) can accelerate the reaction. These reactions are generally high-yielding and allow for the introduction of a wide variety of acyl moieties, thereby modulating the compound's properties. An electrochemical method for N-acylation of chiral oxazolidin-2-ones has also been developed, which avoids the need for strong bases.
| Reagent Class | Specific Reagent Example | Reaction Conditions | Expected Product | Reference (for analogous systems) |
| Alkyl Halide | Benzyl bromide | K2CO3, DMF, rt | N-benzyl-2-(nitromethylene)oxazolidine | |
| Alkyl Halide | Methyl iodide | NaH, THF, 0 °C to rt | N-methyl-2-(nitromethylene)oxazolidine | |
| Acyl Chloride | Benzoyl chloride | NEt3, CH2Cl2, 0 °C to rt | N-benzoyl-2-(nitromethylene)oxazolidine | |
| Acid Anhydride | Acetic anhydride | Pyridine, rt | N-acetyl-2-(nitromethylene)oxazolidine |
Functionalization at the Nitromethylene Position for Diverse Scaffolds
The exocyclic nitromethylene group is a highly versatile functional handle for further molecular elaboration due to its electron-deficient nature. This group can participate in a variety of reactions,
Applications of 2 Nitromethylene Oxazolidine in Contemporary Organic Synthesis
2-(Nitromethylene)oxazolidine as a Versatile Synthetic Intermediate for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocyclic compounds (N-heterocycles) are crucial molecular scaffolds in the pursuit of new pharmaceuticals, as a majority of drugs feature these moieties within their structures. researchgate.netnih.gov this compound has proven to be an effective and flexible starting material for the synthesis of a diverse range of N-heterocycles. Its utility stems from its structure, which can be compared to ketene (B1206846) dithioacetals, important building blocks widely used in the synthesis of N-heterocyclic compounds. researchgate.net
The reactivity of the nitromethylene group allows for various transformations, enabling the construction of more complex heterocyclic systems. For instance, it can participate in double vinylic substitution reactions to produce libraries of heterocyclic derivatives. researchgate.net The ene-azide cycloaddition reaction, which serves as an alternative to the more common azide-alkyne "click" chemistry, is a known route for synthesizing 1,2,3-triazole building blocks, and the activated double bond in this compound makes it a suitable candidate for such transformations. researchgate.net
Research has demonstrated its role in synthesizing compounds such as benzoxazole (B165842) derivatives, which are noted for their insecticidal and herbicidal properties. researchgate.net The ability to use this compound to generate various heterocyclic frameworks underscores its importance as a versatile intermediate.
| Target Heterocycle Class | Synthetic Strategy | Reference |
| Benzoxazoles | Double vinylic substitution reactions | researchgate.net |
| Fused Oxazoles | Cyclization reactions | researchgate.net |
| 1,2,3-Triazoles | Potential for Ene-azide cycloaddition | researchgate.net |
Utility in the Construction of Complex Molecular Architectures and Scaffolds
The inherent reactivity of this compound makes it an excellent component for building complex molecular architectures. A privileged scaffold is a molecular framework that can provide ligands for multiple biological targets, and the oxazolidine (B1195125) ring itself is considered one such structure. researchgate.netsemanticscholar.org By using this compound as a starting point, chemists can introduce additional complexity and functionality.
Its application has been noted in the design and synthesis of coumarin-fused oxazole (B20620) compounds. researchgate.net Coumarin derivatives are a highly versatile class of heterocycles, and their fusion with other bioactive scaffolds is a common strategy in drug discovery to create novel molecular architectures with potentially enhanced pharmacological profiles. researchgate.net The ability to readily incorporate the this compound unit into such fused systems highlights its utility in scaffold diversification. This approach allows for the systematic modification of a core structure to explore structure-activity relationships, a fundamental practice in medicinal chemistry.
Exploration as a Precursor to Advanced Organic Reagents and Building Blocks
The transformation of readily available intermediates into more advanced and functionalized building blocks is a key aspect of synthetic chemistry. frontiersin.org Nitro compounds, such as nitroalkenes, are particularly valued as versatile precursors due to the diverse reactivity of the nitro group, which can be easily transformed into other functional groups. frontiersin.org this compound fits this profile, serving as a precursor for a new range of organic reagents.
The oxazolidinone scaffold, closely related to the oxazolidine ring, is a critical component in medicinal chemistry, acting as a bioisostere for groups like carbamates, ureas, and amides, which can enhance druglike characteristics. nih.gov Developing new synthetic routes from precursors like this compound can provide access to novel analogues and derivatives with tailored properties. nih.govnih.gov For example, its use in synthesizing a library of heterocyclic derivatives through reactions on ketene dithioacetal-like structures demonstrates its role as a foundational building block for combinatorial chemistry and high-throughput screening efforts. researchgate.net This capacity to generate diverse molecular libraries makes it a valuable tool for discovering new lead compounds in drug development programs. rsc.orgresearchgate.net
| Precursor Compound | Reaction Type | Resulting Building Blocks/Scaffolds |
| This compound | Double vinylic substitution | Library of diverse heterocyclic derivatives |
| This compound | Cyclization/Fusion reactions | Fused heterocyclic systems (e.g., Coumarin-oxazoles) |
Comparative Studies and Structure Reactivity Relationships
Influence of Ring Size on Reactivity: Oxazolidine (B1195125) vs. Imidazolidine (B613845) and Hexahydropyrimidine (B1621009) Derivatives
The size and heteroatom composition of the heterocyclic ring fused to the nitromethylene group play a critical role in determining the molecule's stability and reactivity. Theoretical studies, particularly those employing density functional theory (DFT), have been instrumental in comparing the properties of 2-(nitromethylene)oxazolidine with its five-membered imidazolidine and six-membered hexahydropyrimidine analogues.
A comparative theoretical study on the formation of this compound and 2-(nitromethylene)hexahydropyrimidin-5-ol from the reaction of 1,1-bis(methylsulfanyl)-2-nitroethylene and 1,3-diaminopropan-2-ol revealed that the formation of the six-membered hexahydropyrimidine ring is energetically more favorable. Despite this, analysis of their frontier orbital energy gaps (HOMO-LUMO gaps) calculated at the B3LYP/VTZ level of theory suggests that the five-membered oxazolidine derivative, specifically (2-(nitromethylene)oxazolidin-5-yl)methanamine, is slightly more stable and thus less reactive than the six-membered 2-(nitromethylene)hexahydropyrimidin-5-ol.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 1,3-Diaminepropan-2-ol | - | - | 4.97 |
| 1,1-bis(methylsulfanyl)-2-nitroethylene | - | - | 4.03 |
| 2-(Nitromethylene)hexahydropyrimidin-5-ol | - | - | 4.82 |
| (2-(Nitromethylene)oxazolidin-5-yl)methanamine | - | - | 5.06 |
This interactive data table provides the calculated frontier orbital energy gaps for the reactants and the five- and six-membered heterocyclic products.
Further comparisons between this compound (OXA) and 2-(nitromethylene)imidazolidine (B87784) (IMD) have been conducted in the context of their application as corrosion inhibitors. DFT calculations in this study provided insights into their electronic properties, which can be correlated with their reactivity. The imidazolidine derivative was found to be a more effective corrosion inhibitor, a property attributed to donor-acceptor interactions between the lone pair electrons of the heterocyclic nitrogen atoms and the vacant d-orbitals of the metal surface. This suggests differences in the electronic distribution and availability of lone pairs for reaction in the imidazolidine compared to the oxazolidine ring system.
Impact of Substituents on the Oxazolidine Ring System on Reactivity and Selectivity
Substituents on the oxazolidine ring can exert significant control over the reactivity and selectivity of this compound. These effects can be broadly categorized as electronic and steric in nature. While specific studies on substituted this compound are limited, general principles from oxazolidine chemistry can be extrapolated.
For instance, studies on the ring-chain tautomerism of 2-aryl-4-R-substituted 1,3-oxazolidines have shown that the nature of the substituent at the C-4 position has a strong influence on the equilibrium between the cyclic and open-chain forms. Increasing the steric bulk of the substituent at the 4-position was found to increase the stability of the cyclic oxazolidine tautomer. This suggests that bulky substituents on the oxazolidine ring of this compound could similarly influence its stability and potentially hinder the approach of reactants to the exocyclic double bond.
Furthermore, the electronic nature of substituents on the oxazolidine ring is expected to modulate the reactivity of the nitromethylene group. Electron-donating groups would be expected to increase the electron density on the heterocyclic ring and potentially on the exocyclic double bond, which could affect the rates and pathways of electrophilic and nucleophilic attack. Conversely, electron-withdrawing groups would decrease the electron density, making the ring and the exocyclic carbon more electrophilic.
Electronic and Steric Effects of the Nitromethylene Group on Reaction Pathways
The nitromethylene group is a powerful electron-withdrawing group due to the strong resonance and inductive effects of the nitro group. This electronic pull has a profound impact on the reactivity of the entire molecule. The presence of the nitro group in conjugation with the exocyclic double bond makes the carbon atom of the double bond highly electrophilic. This renders it susceptible to nucleophilic attack, which is a primary reaction pathway for this class of compounds.
The general reactivity of nitromethylene heterocycles is initiated by the electrophilic nature of the carbon atoms in the methylsulfanyl groups of the precursor, 1,1-bis(methylsulfanyl)-2-nitroethylene, which is a direct result of the electron-withdrawing nitro group conjugated to the double bond. This inherent electrophilicity is carried over to the resulting this compound.
From a steric perspective, the exocyclic nitromethylene group introduces a degree of planar geometry around the C-2 carbon of the oxazolidine ring. This planarity can influence the approach of reagents. The tendency of five-membered rings to favor the formation of exocyclic double bonds can also contribute to a higher reactivity of pyrrolidino enamines compared to their six-membered piperidino analogues, suggesting a similar trend may be at play for this compound. The stereochemistry of reactions at the exocyclic double bond will be influenced by the steric hindrance presented by the substituents on the oxazolidine ring and the geometry of the nitromethylene group itself.
Conclusions and Future Research Perspectives
Summary of Key Synthetic and Mechanistic Advances
The primary synthetic advancement in the preparation of 2-(nitromethylene)oxazolidine involves a microwave-assisted condensation reaction. This method utilizes 1,1-bis(methylthio)-2-nitroethene and 2-aminoethanol as precursors, offering an efficient route to the target molecule. The reaction proceeds via a double vinylic substitution on the ketene (B1206846) dithioacetal precursor. researchgate.net This approach stands as a key development in accessing this particular heterocyclic system.
Mechanistically, the formation of the oxazolidine (B1195125) ring is understood to proceed through the initial nucleophilic attack of the amino group of 2-aminoethanol on the electron-deficient carbon of the nitroalkene. This is followed by an intramolecular cyclization involving the hydroxyl group, leading to the displacement of the methylthio groups and the formation of the five-membered ring. While this general pathway is accepted, detailed mechanistic studies, including kinetic and computational analyses, are still needed to fully elucidate the reaction intermediates and transition states.
Challenges and Opportunities in the Chemistry of this compound
Despite the existing synthetic protocol, several challenges remain in the chemistry of this compound. A significant limitation is the reliance on a specific set of starting materials and the use of microwave irradiation, which may not be suitable for all applications or for large-scale synthesis. The development of alternative, milder, and more versatile synthetic methods is a key challenge. Furthermore, the exploration of the reactivity of the this compound core, particularly the functionalization of the nitromethylene group and the oxazolidine ring, remains largely unexplored.
These challenges, however, present numerous opportunities. The development of new synthetic routes could enable the creation of a diverse library of this compound derivatives with tailored properties. The unique electronic nature of the nitromethylene group offers opportunities for a variety of chemical transformations, including cycloadditions, reductions, and functional group interconversions. Investigating these reactions could lead to novel compounds with interesting biological or material properties. Preliminary studies have suggested its potential as a corrosion inhibitor for steel, indicating an opportunity for further investigation in materials science. researchgate.net
Potential Directions for Future Academic Research in Organic Synthesis and Computational Chemistry
The field of this compound chemistry is ripe for further academic exploration. Future research in organic synthesis could focus on several key areas:
Development of Novel Synthetic Methodologies: The design of catalytic and stereoselective syntheses of this compound and its derivatives would be a significant advancement. This could involve exploring different catalyst systems, alternative starting materials, and milder reaction conditions.
Exploration of Reactivity and Functionalization: A systematic study of the reactivity of the nitromethylene group and the oxazolidine ring would open up new avenues for creating complex molecules. This could include investigating its behavior in pericyclic reactions, as a Michael acceptor, or as a precursor to other functional groups.
Medicinal Chemistry Applications: Given the prevalence of oxazolidine and nitro groups in pharmacologically active compounds, future research could explore the synthesis and biological evaluation of this compound derivatives as potential therapeutic agents.
From a computational chemistry perspective, there are several promising research directions:
Detailed Mechanistic Studies: Density Functional Theory (DFT) calculations can be employed to provide a deeper understanding of the reaction mechanism for the formation of this compound. This could involve mapping the potential energy surface, identifying transition states, and calculating activation barriers, which would aid in optimizing reaction conditions.
Electronic Structure and Reactivity Analysis: Computational studies can elucidate the electronic properties of this compound, such as its molecular orbital energies, charge distribution, and electrostatic potential. This information would be invaluable in predicting its reactivity and guiding the design of new reactions.
In Silico Screening for Biological Activity: Molecular docking and other computational techniques can be used to screen libraries of virtual this compound derivatives against various biological targets, helping to identify promising candidates for further experimental investigation in drug discovery programs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
